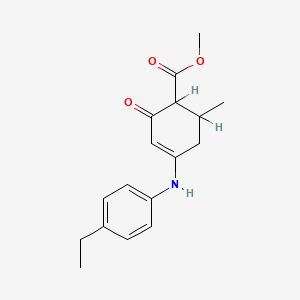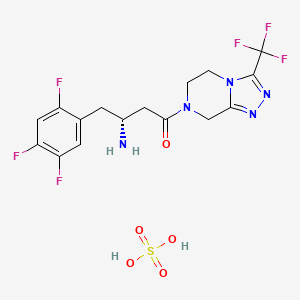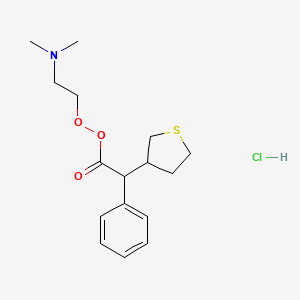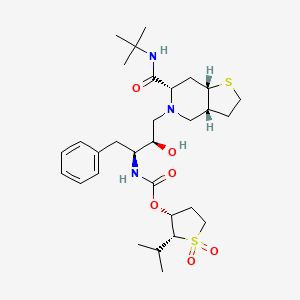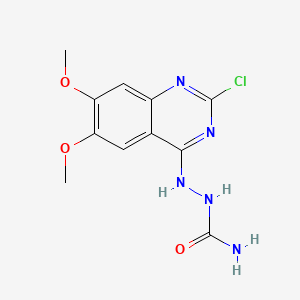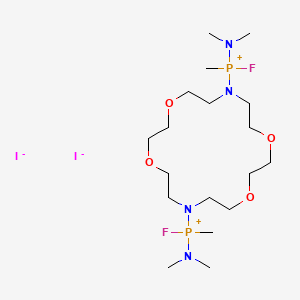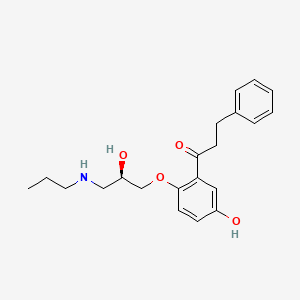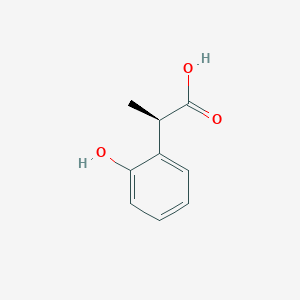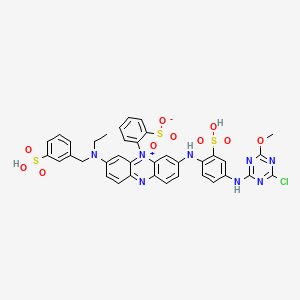![molecular formula C20H16Cl2N4O4 B12750031 3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid CAS No. 182314-64-3](/img/structure/B12750031.png)
3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features an indole core, which is a common structural motif in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid involves multiple steps. One common approach is the condensation of 4,6-dichloroindole-2-carboxylic acid with an appropriate aniline derivative under acidic or basic conditions. The reaction typically requires a catalyst and may involve intermediate steps such as protection and deprotection of functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and indole moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The dichloro groups on the indole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound’s indole core is of interest due to its presence in many natural products and pharmaceuticals. It can be used to study enzyme interactions and receptor binding.
Medicine
The compound has potential applications in drug development, particularly in designing molecules that target specific biological pathways. Its structure suggests it could interact with proteins involved in cancer or inflammatory diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which 3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid exerts its effects is likely related to its ability to interact with specific molecular targets. The indole core can bind to various proteins, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.
4,6-Dichloroindole-2-carboxylic acid: A precursor in the synthesis of the target compound.
N-Phenyl-3-oxoprop-1-enyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
What sets 3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid apart is its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its dichloroindole core is particularly noteworthy for its stability and ability to undergo various chemical transformations.
Propriétés
Numéro CAS |
182314-64-3 |
|---|---|
Formule moléculaire |
C20H16Cl2N4O4 |
Poids moléculaire |
447.3 g/mol |
Nom IUPAC |
3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C20H16Cl2N4O4/c21-11-7-14(22)17-13(18(19(28)29)26-15(17)8-11)5-6-16(27)25-12-3-1-10(2-4-12)9-24-20(23)30/h1-8,26H,9H2,(H,25,27)(H,28,29)(H3,23,24,30)/b6-5+ |
Clé InChI |
NHCAEPYZJFNEGT-AATRIKPKSA-N |
SMILES isomérique |
C1=CC(=CC=C1CNC(=O)N)NC(=O)/C=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O |
SMILES canonique |
C1=CC(=CC=C1CNC(=O)N)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


